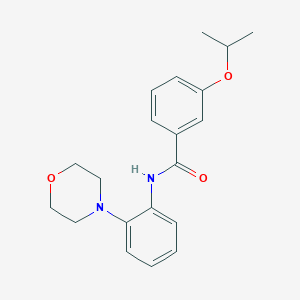![molecular formula C16H13ClF3NO2 B278543 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B278543.png)
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as TFB-TBOA, is a potent and selective inhibitor of glutamate transporters. It has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Wirkmechanismus
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide acts as a competitive inhibitor of glutamate transporters, specifically targeting the excitatory amino acid transporter 1 (EAAT1) and EAAT2. By blocking the uptake of glutamate by these transporters, this compound increases the extracellular concentration of glutamate, leading to excitotoxicity and neuronal damage.
Biochemical and Physiological Effects:
This compound has been shown to induce seizures and neuronal damage in animal models, highlighting the importance of glutamate transporters in maintaining normal neuronal function. It has also been shown to modulate synaptic transmission and plasticity, suggesting a role in learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide is a highly selective inhibitor of glutamate transporters, making it a valuable tool for studying the role of these transporters in various physiological and pathological conditions. However, its potency and specificity may also pose limitations, as high concentrations of this compound may induce non-specific effects and off-target effects.
Zukünftige Richtungen
1. Investigating the role of glutamate transporters in neuroinflammation and neurodegeneration.
2. Developing more selective and potent inhibitors of glutamate transporters for therapeutic applications.
3. Exploring the therapeutic potential of glutamate transporter modulators in neurological disorders.
4. Investigating the role of glutamate transporters in synaptic plasticity and learning and memory processes.
Synthesemethoden
The synthesis of 3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 3-chloro-4-ethoxybenzoyl chloride with 2-(trifluoromethyl)aniline to form the intermediate 3-chloro-4-ethoxy-N-(2-trifluoromethylphenyl)benzamide, followed by the reaction with ethyl magnesium bromide to yield the final product.
Wissenschaftliche Forschungsanwendungen
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been extensively used in scientific research to investigate the role of glutamate transporters in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has also been used to study the physiological functions of glutamate transporters in synaptic transmission and plasticity.
Eigenschaften
Molekularformel |
C16H13ClF3NO2 |
|---|---|
Molekulargewicht |
343.73 g/mol |
IUPAC-Name |
3-chloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C16H13ClF3NO2/c1-2-23-14-8-7-10(9-12(14)17)15(22)21-13-6-4-3-5-11(13)16(18,19)20/h3-9H,2H2,1H3,(H,21,22) |
InChI-Schlüssel |
OEGFKFNVKRPZDT-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Kanonische SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(F)(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(benzyloxy)-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B278462.png)
![2-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B278463.png)
![2-bromo-N-{[4-(morpholin-4-ylmethyl)phenyl]carbamothioyl}benzamide](/img/structure/B278466.png)
![N-[(5-iodopyridin-2-yl)carbamothioyl]-2,2-dimethylpropanamide](/img/structure/B278467.png)
![N-[2-(piperidin-1-yl)phenyl]acetamide](/img/structure/B278468.png)
![N-[3-(pentanoylamino)phenyl]-4-propoxybenzamide](/img/structure/B278470.png)
![3-chloro-4-methyl-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278471.png)
![2,5-dichloro-N-[3-(pentanoylamino)phenyl]benzamide](/img/structure/B278472.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B278473.png)
![3-chloro-4-methyl-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B278475.png)

![4-tert-butyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B278481.png)
![N-[3-methoxy-4-(pentanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B278483.png)
![3-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B278484.png)